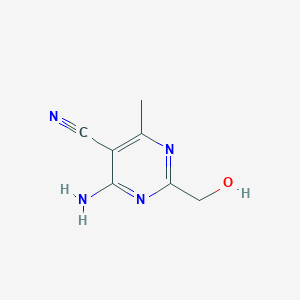
4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative with a unique structure that includes an amino group, a hydroxymethyl group, a methyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction of the carbonitrile group can yield primary amines.
- Substitution reactions can yield various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
- 2-Amino-4-methylpyrimidine-5-carbonitrile
Uniqueness: 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar pyrimidine derivatives, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H8N4O |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
4-amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-4-5(2-8)7(9)11-6(3-12)10-4/h12H,3H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
URIIXGFKLPZRPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)CO)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



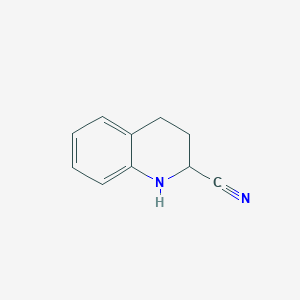
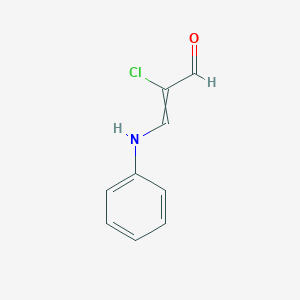
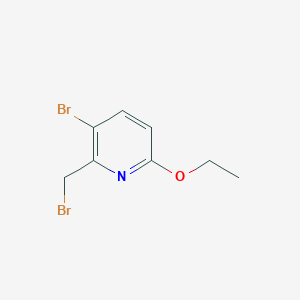
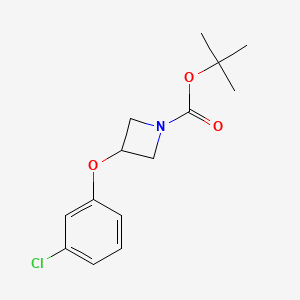

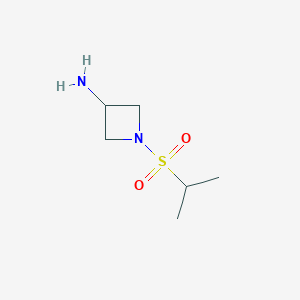
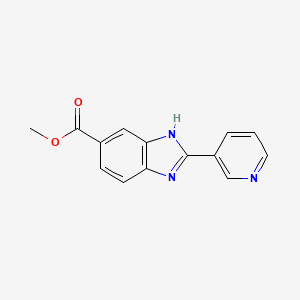

![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)


![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)

